Positional Isomer: 7-Oxo vs. 10-Oxo Fatty Acid
The differentiation between positional isomers is a critical factor in metabolomics and lipidomics. 7-Oxodocosanoic acid and its isomer 10-oxodocosanoic acid have identical molecular formulas (C22H42O3) and masses (354.6 g/mol) , yet the position of the ketone group significantly alters their physical and chemical properties. As a class-level inference, the location of the functional group along the carbon chain dictates the compound's polarity and chromatographic behavior, which is essential for accurate identification and quantification in complex biological matrices.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 7.07 |
| Comparator Or Baseline | 10-oxodocosanoic acid: LogP value is not available for direct comparison but is expected to be similar, with subtle differences impacting retention time in reversed-phase HPLC. |
| Quantified Difference | Qualitative difference in chromatographic retention time, a common differentiator for positional isomers. |
| Conditions | Predicted value based on atom-based method calculation (ChemSrc). Experimental LogP data are not available for either compound. |
Why This Matters
This specificity ensures that when 7-oxodocosanoic acid is used as an analytical standard, it will not be misidentified as a different positional isomer, which is crucial for the accuracy of metabolomic profiling studies.
